![molecular formula C16H17NO2S B15211078 1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone CAS No. 537684-26-7](/img/structure/B15211078.png)
1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((Quinolin-3-ylmethyl)thio)-1-(tetrahydrofuran-2-yl)ethanone is a chiral compound that features a quinoline moiety linked to a tetrahydrofuran ring via a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((Quinolin-3-ylmethyl)thio)-1-(tetrahydrofuran-2-yl)ethanone typically involves the following steps:
Formation of the Thioether Linkage: The quinoline derivative is reacted with a thiol compound under basic conditions to form the thioether linkage.
Introduction of the Tetrahydrofuran Ring: The intermediate is then subjected to a reaction with a tetrahydrofuran derivative, often under acidic or neutral conditions, to introduce the tetrahydrofuran ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of bioactive molecules.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- May possess antimicrobial or anticancer properties.
Industry:
- Utilized in the synthesis of specialty chemicals.
- Potential use in the development of new materials.
Mécanisme D'action
The mechanism of action of ®-2-((Quinolin-3-ylmethyl)thio)-1-(tetrahydrofuran-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and quinoline moieties can engage in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
Comparaison Avec Des Composés Similaires
- (S)-2-((Quinolin-3-ylmethyl)thio)-1-(tetrahydrofuran-2-yl)ethanone
- 2-((Quinolin-3-ylmethyl)thio)ethanone
- 1-(Tetrahydrofuran-2-yl)ethanone
Comparison:
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Functional Groups: The presence of the tetrahydrofuran ring and thioether linkage distinguishes it from simpler analogs.
Reactivity: The specific arrangement of functional groups can influence its reactivity and interactions with other molecules.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
537684-26-7 |
|---|---|
Formule moléculaire |
C16H17NO2S |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone |
InChI |
InChI=1S/C16H17NO2S/c18-15(16-6-3-7-19-16)11-20-10-12-8-13-4-1-2-5-14(13)17-9-12/h1-2,4-5,8-9,16H,3,6-7,10-11H2/t16-/m1/s1 |
Clé InChI |
XGDBBHIYZLNTCC-MRXNPFEDSA-N |
SMILES isomérique |
C1C[C@@H](OC1)C(=O)CSCC2=CC3=CC=CC=C3N=C2 |
SMILES canonique |
C1CC(OC1)C(=O)CSCC2=CC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




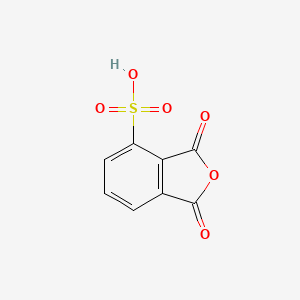
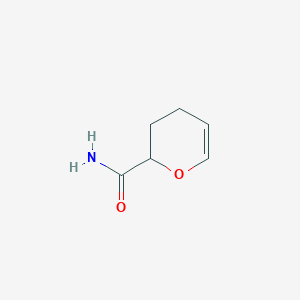
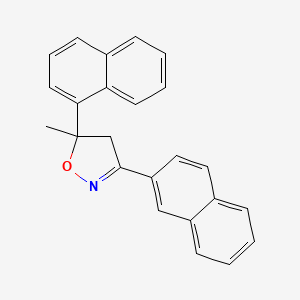
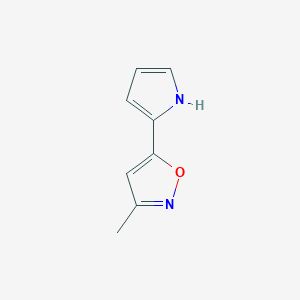
![2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B15211033.png)
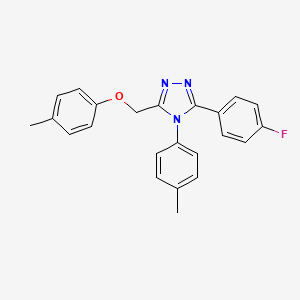
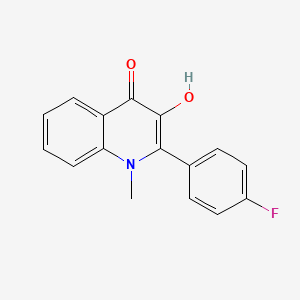
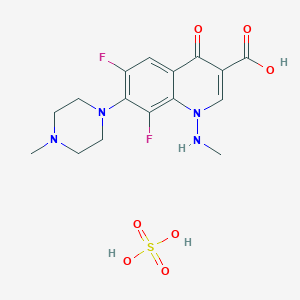
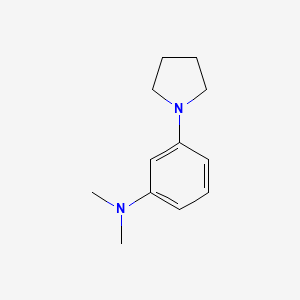

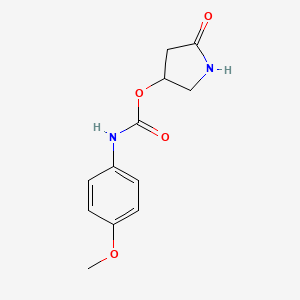
![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)
